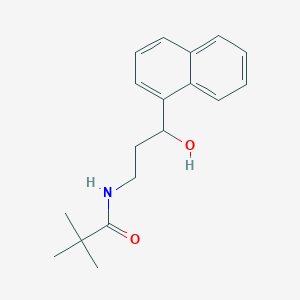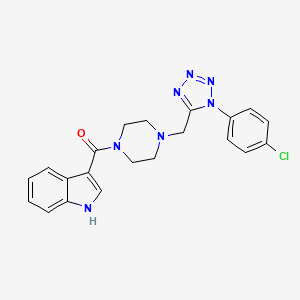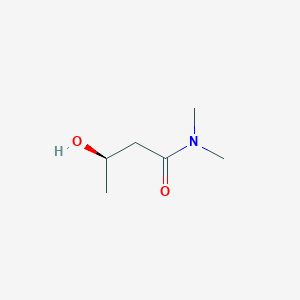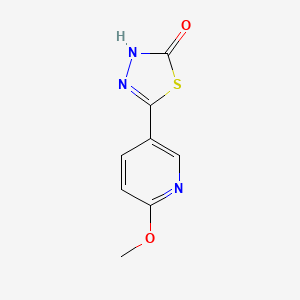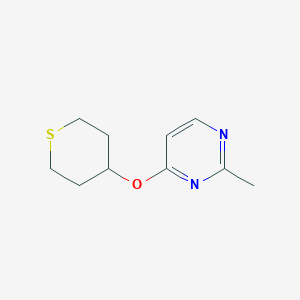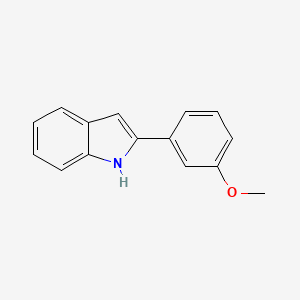
2-(3-methoxyphenyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “2-(3-methoxyphenyl)-1H-indole” is not explicitly mentioned in the available resources .Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not directly provided in the available resources .Applications De Recherche Scientifique
1. Synthesis and Anticancer Activity
A series of 3-(3′-hydroxy-4′-methoxyphenyl)selenyl-5,6,7-trimethoxy-1H-indoles and similar compounds were synthesized and evaluated for antiproliferative activities against human cancer cell lines, demonstrating moderate to potent activities (Wen et al., 2016).
2. Antioxidant and Cytotoxicity Properties
6-Methoxytetrahydro-β-carboline derivatives were prepared and investigated for their antioxidant and cytotoxicity properties. These derivatives exhibited moderate antioxidant properties and were safer compared to some standard drugs (Goh et al., 2015).
3. Synthesis and Antibacterial Activity
A synthesis of certain substituted 3-(Aryl)- and 3-(Heteroaryl)indoles, including compounds with 2-(3-methoxyphenyl)-1H-indole, showed significant antibacterial activity, particularly against E. coli and S. aureus (Al-Hiari et al., 2006).
4. Corrosion Inhibition
3-((1H-indol-3-yl)(4-methoxyphenyl)methyl)-1H-indole was studied for its inhibiting effect on the corrosion of mild steel in acid solution, revealing its potential as a corrosion inhibitor (Behera et al., 2014).
5. Anticholinesterase and Antioxidant Activities
New indole alkaloids, including those similar to this compound, showed significant anticholinesterase and antioxidant activities, highlighting their potential therapeutic uses (Zhao et al., 2019).
6. Antimicrobial Activity
2- and 3-aryl indoles synthesized from indole and 5-methoxyindole exhibited notable antimicrobial activity, with specific compounds showing significant activity against Bacillus cereus (Leboho et al., 2009).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various cellular targets
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes . More research is required to elucidate the specific interactions and resulting changes caused by 2-(3-methoxyphenyl)-1H-indole.
Biochemical Pathways
Related compounds have been shown to influence various pathways
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular levels . More research is needed to describe the specific effects of this compound’s action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to certain environmental pollutants can lead to increased production of reactive oxygen species (ROS), which could potentially interact with the compound . .
Analyse Biochimique
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(3-methoxyphenyl)-1H-indole could potentially vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound could potentially be involved in various metabolic pathways, interacting with enzymes or cofactors. It could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues could involve various transporters or binding proteins. It could also have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-17-13-7-4-6-11(9-13)15-10-12-5-2-3-8-14(12)16-15/h2-10,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROVFBHLXAOTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate](/img/structure/B2680064.png)
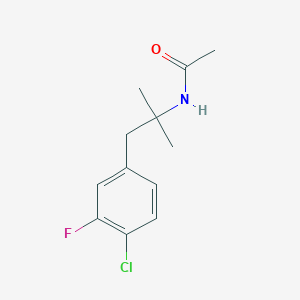
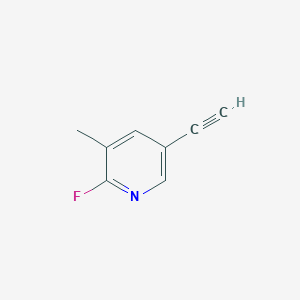
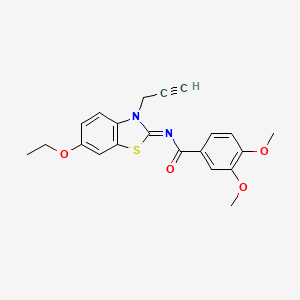
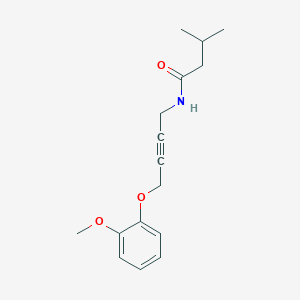
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2680073.png)

